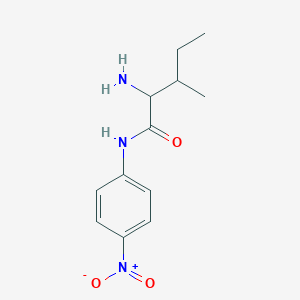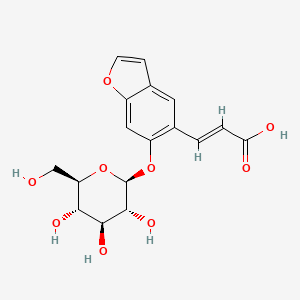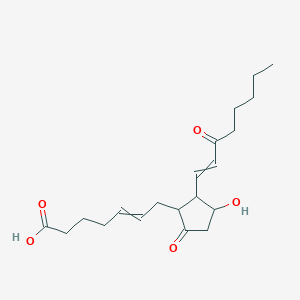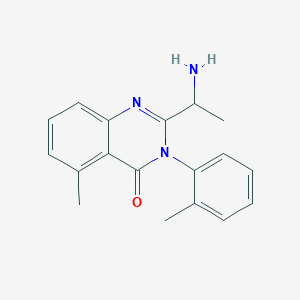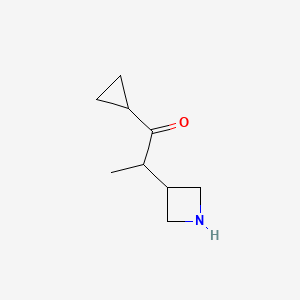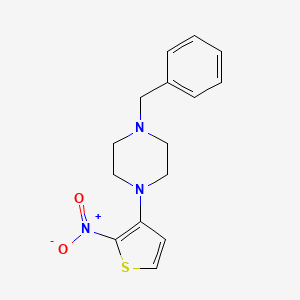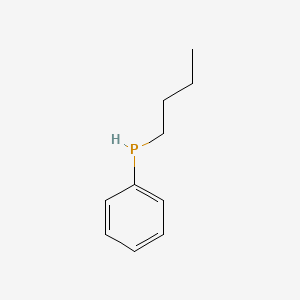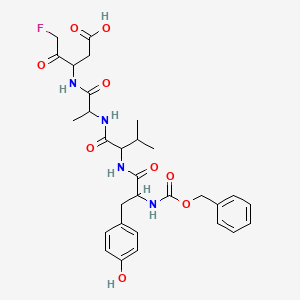
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F, also known as Cbz-DL-Tyrosine-DL-Valine-DL-Alanine-DL-Aspartic acid-CH2F, is a synthetic peptide compound. It is a cell-permeable, irreversible inhibitor of caspase-1 and caspase-4, which are enzymes involved in the process of apoptosis (programmed cell death). This compound is used in various scientific research applications due to its ability to inhibit these enzymes effectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups, such as Cbz (carbobenzyloxy), are used to prevent unwanted side reactions during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: The fluoromethyl ketone group (CH2F) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluoromethyl ketone group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while nucleophilic substitution at the fluoromethyl ketone group can yield various substituted derivatives .
科学的研究の応用
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F is widely used in scientific research due to its ability to inhibit caspase-1 and caspase-4. Some of its applications include:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in research on apoptosis and cell death mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of caspase inhibitors for research and potential therapeutic use
作用機序
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethyl ketone group reacts with the active site cysteine residue of the caspases, forming a covalent bond and thereby blocking the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines and other substrates, ultimately reducing apoptosis and inflammation .
類似化合物との比較
Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: Another caspase inhibitor with a similar structure but different amino acid sequence.
Z-Tyr-Val-Ala-Asp(OMe)-CH2F: Similar to Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F but with a different protecting group
Uniqueness
This compound is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it a valuable tool in research focused on apoptosis and related pathways .
特性
分子式 |
C30H37FN4O9 |
|---|---|
分子量 |
616.6 g/mol |
IUPAC名 |
5-fluoro-3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39) |
InChIキー |
PYXKCONTYDRPRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



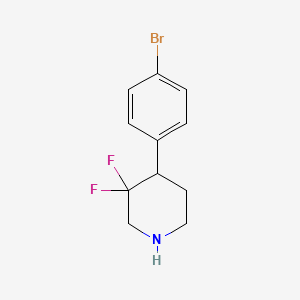
![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
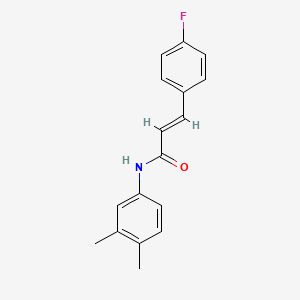
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
